

potential biological activities of N-substituted chloroacetamides

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

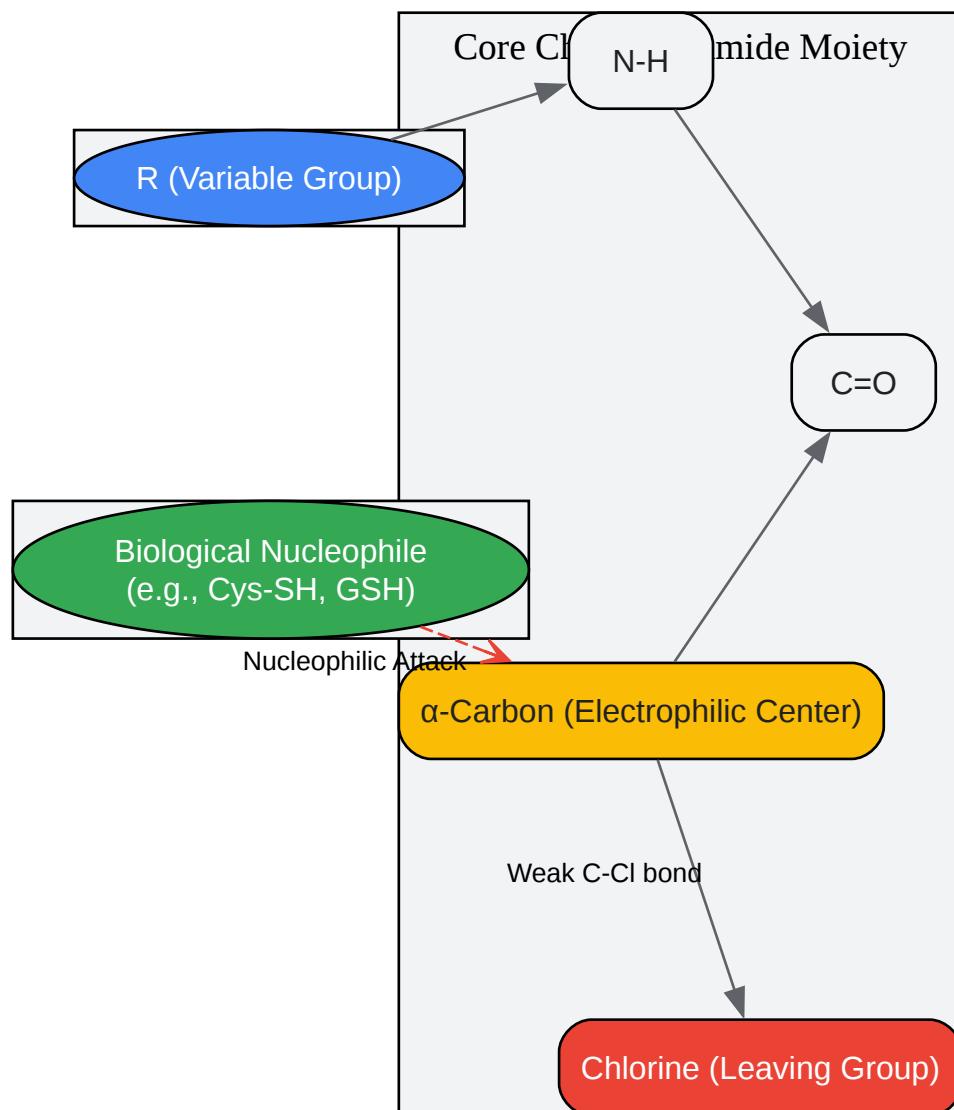
Compound Name: 2-chloro-N-cyclopentylacetamide

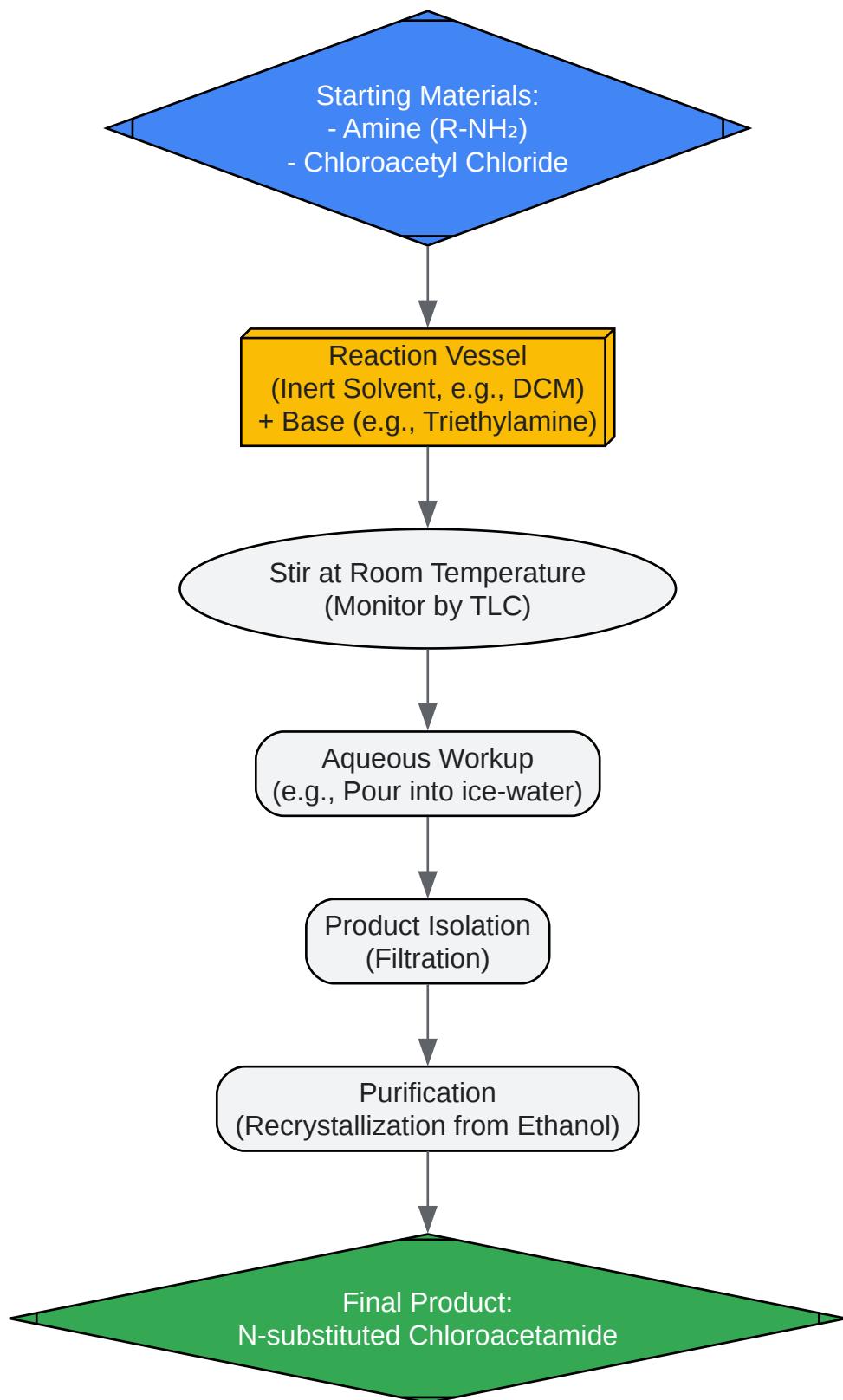
Cat. No.: B174213

[Get Quote](#)

An In-Depth Technical Guide to the Potential Biological Activities of N-Substituted Chloroacetamides

Abstract


N-substituted chloroacetamides represent a versatile class of organic compounds characterized by a core chloroacetamide moiety linked to a variable N-substituent. This structural motif imparts a reactive electrophilic site, rendering these molecules capable of covalent interactions with biological nucleophiles. This reactivity is the foundation for their diverse and potent biological activities, which span applications in medicine and agriculture. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of N-substituted chloroacetamides across their primary domains of bioactivity: antimicrobial, antifungal, anticancer, and herbicidal. We will delve into the causality behind experimental designs and present detailed protocols for their synthesis and biological evaluation, offering researchers and drug development professionals a thorough resource for harnessing the potential of this important chemical scaffold.


The Chloroacetamide Scaffold: A Foundation for Bioactivity

The core of an N-substituted chloroacetamide is the α -chloro-substituted amide group (-NHC(O)CH₂Cl). The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α -carbon highly electrophilic. The chemical reactivity is primarily

attributed to the facile nucleophilic substitution of the chlorine atom by biological nucleophiles such as the thiol groups of cysteine residues in proteins or glutathione.[\[1\]](#)[\[2\]](#) This ability to act as an alkylating agent and form covalent bonds with key biological macromolecules is central to the bioactivity of this class of compounds.[\[3\]](#)[\[4\]](#)

The "N-substituent" (R-group) provides the key to modulating this core reactivity and introducing specificity. By varying the steric and electronic properties of the N-substituent, researchers can fine-tune the molecule's lipophilicity, cell permeability, and binding affinity for specific targets, thereby tailoring its biological effect.[\[5\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)**Figure 2:** General experimental workflow for the synthesis of N-substituted chloroacetamides.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-chloroacetamide

This protocol describes a representative synthesis based on established methodologies. [5][7]

- Preparation: To a solution of 4-chloroaniline (0.01 mol) in 25 mL of dry dichloromethane (DCM) in a round-bottom flask, add triethylamine (0.012 mol) and stir the mixture at room temperature for 10 minutes.
- Reaction: Cool the mixture in an ice bath. Add chloroacetyl chloride (0.011 mol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10°C.
- Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Workup: Pour the reaction mixture into 50 mL of ice-cold water. The crude product will precipitate out of the solution.
- Isolation & Purification: Filter the precipitate using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude solid from 95% ethanol to yield the pure N-(4-chlorophenyl)-2-chloroacetamide.
- Characterization: Confirm the structure and purity of the final compound using techniques such as Melting Point, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. [8]

Antimicrobial and Antifungal Activities

N-substituted chloroacetamides have demonstrated significant potential as antimicrobial agents, with broad-spectrum activity against various bacteria and fungi. [5][8]

Mechanism of Action

The primary antimicrobial mechanism is believed to be the alkylation of essential proteins and enzymes within the pathogen. The chloroacetamide "warhead" can covalently bind to nucleophilic residues (like cysteine) in active sites, leading to enzyme inactivation and

disruption of critical metabolic pathways. [4][9] In fungi, additional mechanisms have been proposed. For 2-chloro-N-phenylacetamide, studies suggest that its antifungal activity against *Aspergillus flavus* may involve binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis. [10][11] This compound has also shown efficacy against fluconazole-resistant *Candida* species by inhibiting biofilm formation and disrupting preformed biofilms. [12][13]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy is highly dependent on the nature of the N-substituent.

- **Lipophilicity:** A key factor is the molecule's lipophilicity, which governs its ability to penetrate the microbial cell wall and membrane. [5] Studies on a series of N-(substituted phenyl)-2-chloroacetamides showed that derivatives with halogenated phenyl rings (e.g., N-(4-chlorophenyl), N-(4-fluorophenyl)) were among the most active, attributed to their high lipophilicity allowing for rapid passage through the phospholipid bilayer. [5][14]* **Substituent Position:** The position of substituents on an aromatic ring can influence activity. For instance, some molecules show greater efficacy against Gram-negative bacteria, while others are more potent against Gram-positive bacteria or fungi, depending on the substitution pattern. [5][14]* **Presence of Chlorine:** The α -chloro group is critical for activity. A comparative study demonstrated that while N-(2-hydroxyphenyl) acetamide was inactive against *Candida albicans*, the addition of the chlorine atom (2-chloro-N-(2-hydroxyphenyl) acetamide) conferred potent antifungal activity. [15]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for representative N-substituted chloroacetamides against various pathogens.

Compound	Pathogen	MIC (μ g/mL)	MFC (μ g/mL)	Reference
2-chloro-N-phenylacetamide	Aspergillus flavus	16 - 256	32 - 512	[10]
2-chloro-N-phenylacetamide	Candida albicans (Fluconazole-resistant)	128 - 256	512 - 1024	[12]
2-chloro-N-phenylacetamide	Candida parapsilosis (Fluconazole-resistant)	128 - 256	512 - 1024	[12]
N-(4-chlorophenyl)-2-chloroacetamide	Staphylococcus aureus	-	-	[5][14]
N-(4-fluorophenyl)-2-chloroacetamide	Staphylococcus aureus (MRSA)	-	-	[5][14]

Note: Specific MIC/MFC values for the halogenated phenyl derivatives against *S. aureus* were described as highly active but not always quantified in the cited abstracts.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a test compound.

- Preparation: Prepare a stock solution of the N-substituted chloroacetamide in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO).
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

- Inoculation: Adjust the concentration of a log-phase microbial culture to a standardized concentration (e.g., 0.5 McFarland standard). Dilute this suspension and add it to each well of the microtiter plate, resulting in a final inoculum of approximately 5×10^5 CFU/mL.
- Controls: Include a positive control (medium with inoculum, no compound) to ensure microbial growth and a negative control (medium only) to check for sterility.
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
- Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The alkylating potential of N-substituted chloroacetamides also makes them promising candidates for anticancer drug development. Research has shown their efficacy against various cancer cell lines and, notably, against cancer stem cells (CSCs), which are implicated in chemoresistance and tumor relapse. [\[16\]](#)

Mechanism of Action

The anticancer effect of these compounds often involves the induction of apoptosis (programmed cell death). [\[17\]](#)[\[18\]](#) While the precise molecular targets are still under investigation, the mechanism likely involves the covalent modification of key proteins involved in cell survival and proliferation pathways. For instance, N-phenyl-2,2-dichloroacetamide derivatives, developed as analogues of sodium dichloroacetate (DCA), have shown potent cytotoxicity and the ability to induce cancer cell apoptosis. [\[17\]](#)[\[18\]](#) More recent studies have focused on their ability to target cancer stem cells. Certain substituted chloroacetamides have been shown to inhibit the self-renewal capacity of CSCs *in vitro*, as demonstrated by sphere-forming assays, while exhibiting little to no toxicity against normal cells. [\[16\]](#)

Structure-Activity Relationship (SAR)

As with antimicrobial activity, the N-substituent is crucial for anticancer potency.

- Substitution Pattern: For N-phenyl-2,2-dichloroacetamides, multi-substituted analogues, particularly those with 3,5-disubstitution on the phenyl ring, exhibited satisfactory potency.
- [17]* Specific Substituents: N-(3,5-diiodophenyl)-2,2-dichloroacetamide was identified as a highly potent compound against non-small cell lung cancer (A549). [17] Similarly, N-(3-iodophenyl)-2,2-dichloroacetamide was highlighted as an optimized lead compound with low toxicity in mice. [18]

Quantitative Data: In Vitro Cytotoxicity

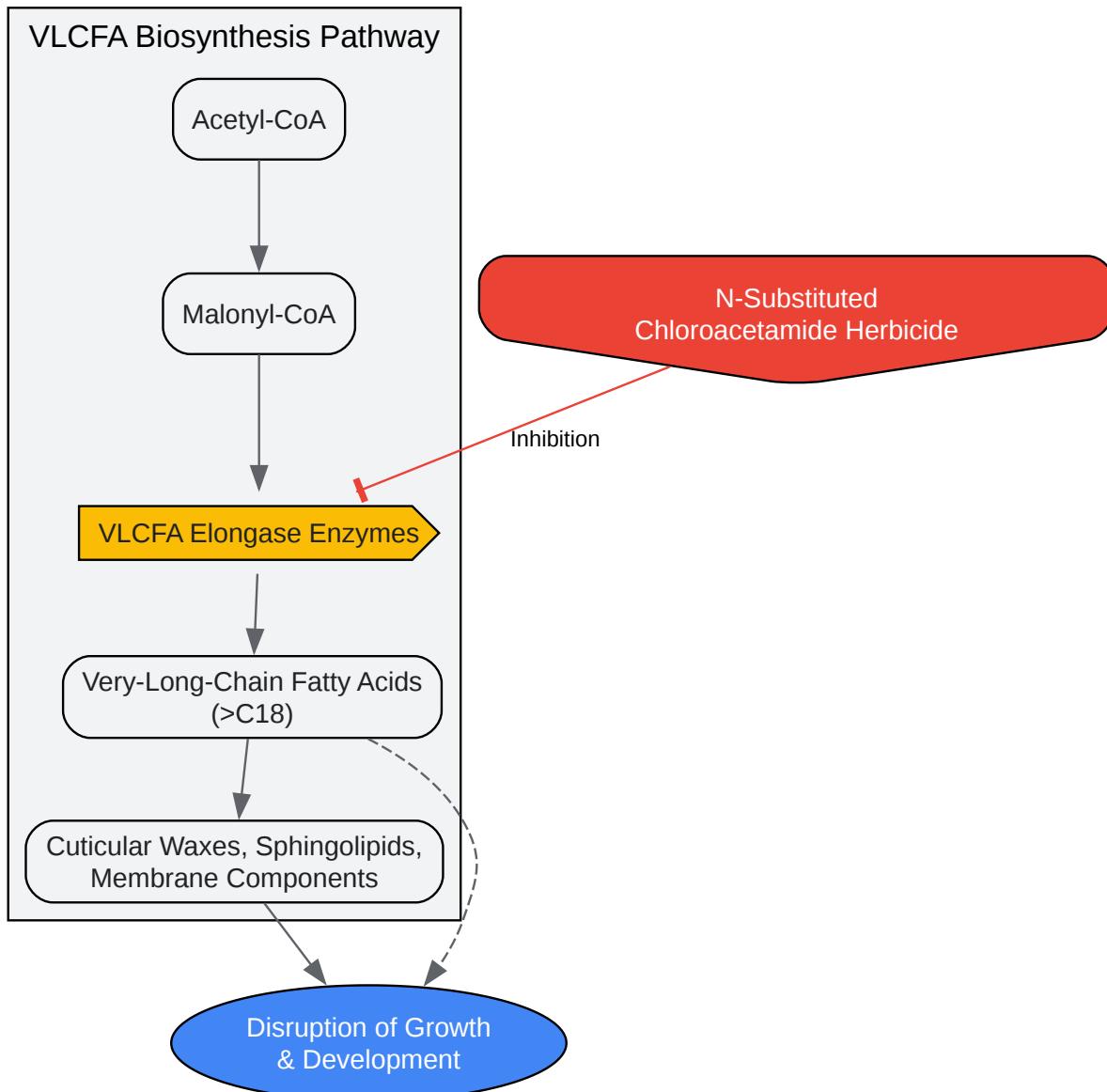
The following table presents the half-maximal inhibitory concentration (IC_{50}) values for selected N-substituted chloroacetamides against various cancer cell lines.

Compound	Cancer Cell Line	IC_{50} (μM)	Reference
N-(3,5-diiodophenyl)-2,2-dichloroacetamide	A549 (Non-small cell lung cancer)	2.84	[17]
N-(3-iodophenyl)-2,2-dichloroacetamide	A549 (Non-small cell lung cancer)	4.76	[18]
Substituted Chloroacetamide "Hit 1"	Breast, Prostate, Oral Cancer Lines	-	[16]
Substituted Chloroacetamide "Hit 2"	Breast, Prostate, Oral Cancer Lines	-	[16]
Substituted Chloroacetamide "Hit 3"	Breast, Prostate, Oral Cancer Lines	-	[16]

Note: Specific IC_{50} values for the CSC-inhibiting hits were not detailed in the abstract but were identified through screening assays. [16]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell viability.


- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
- Compound Treatment: Treat the cells with various concentrations of the N-substituted chloroacetamide (prepared from a DMSO stock) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO only).
- MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Herbicidal Activity

Chloroacetamides are one of the most widely used classes of herbicides in modern agriculture, effective against many annual grasses and some broadleaf weeds. [19][20] Commercial examples include alachlor, metolachlor, and acetochlor. [3]

Mechanism of Action

The primary mode of action for chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs). [19][21] VLCFAs (chains longer than 18 carbons) are essential components of various cellular structures and signaling molecules in plants. By inhibiting the elongase enzymes responsible for VLCFA synthesis, these herbicides disrupt the formation of membranes, protective cuticular waxes, and other vital lipids, ultimately leading to growth arrest and death of the weed seedling. [19][22] The alkylating nature of the chloroacetamide moiety is key to this inhibition. [3]

[Click to download full resolution via product page](#)

Figure 3: Mechanism of action for chloroacetamide herbicides via inhibition of VLCFA synthesis.

Structure-Activity Relationship (SAR)

The herbicidal efficacy is a complex interplay of factors beyond simple chemical reactivity. [3]

- Reactivity: While the molecule must be reactive enough to alkylate its target, excessive reactivity can lead to non-specific binding and detoxification by plant mechanisms, such as conjugation with glutathione (GSH). Studies have shown that a reduced level of N-alkylating reactivity can correlate with improved herbicidal efficacy. [\[3\]*](#)
- Lipophilicity & Uptake: The molecular structure dictates the compound's lipophilicity, which affects its uptake by the plant, its mobility within the plant tissues, and its interaction with the target site. [\[3\]\[20\]*](#)
- Steric Factors: The steric bulk around the amide nitrogen can play a crucial role in the molecule's ability to fit into the active site of the target elongase enzyme. [\[22\]](#)

Conclusion

The N-substituted chloroacetamide scaffold is a powerful and versatile platform for the development of biologically active molecules. Its straightforward synthesis and tunable reactivity allow for extensive exploration of structure-activity relationships. The core mechanism, rooted in the alkylation of biological nucleophiles, has been successfully leveraged to create potent antimicrobial, antifungal, anticancer, and herbicidal agents. Future research should focus on elucidating the specific protein targets for anticancer and antimicrobial compounds to enable more rational drug design and on developing derivatives with enhanced selectivity and reduced off-target toxicity to further unlock the therapeutic and agricultural potential of this remarkable chemical class.

References

- Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. *Pest Management Science*, 59(6-7), 713-720. [\[Link\]](#)
- Bogdanović, A., Lazić, A., Grujić, S., Petrović, S., Marinković, A., & Matijević, B. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. *Archives of Industrial Hygiene and Toxicology*, 72(1), 34-45. [\[Link\]](#)
- Katke, S. A., Amrutkar, S. V., Bhor, R. J., & Khairnar, M. V. (2011). Synthesis of biologically active 2-Chloro-N-alkyl/aryl acetamide derivatives. *International Journal of Pharma Sciences and Research*, 2(1), 148-156. [\[Link\]](#)
- Li, Y., et al. (2014). Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation. *Zhongguo Yi Yao Gong Ye Za Zhi*, 45(1), 1-5. [\[Link\]](#)
- Fokin, A. A., et al. (2006). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

ARKIVOC, 2007(5), 208-218. [Link]

- El-Zemity, S. R., Esmaiel, K. E. E., & Badawy, M. E. I. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents.
- Sayed, G. A., et al. (2022). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies.
- Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. *Drug Development Research*, 81(3), 356-365. [Link]
- Wang, Z., et al. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. *European Journal of Medicinal Chemistry*, 45(9), 4300-4306. [Link]
- Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. *Arhiv za higijenu rada i toksikologiju*, 72(1), 34-45. [Link]
- Jablonkai, I. (2021). Alkylating reactivity and herbicidal activity of chloroacetamides.
- Abdel-Latif, E., Fahad, M. M., El-Demerdash, A., & Ismail, M. A. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. *Journal of Heterocyclic Chemistry*, 57(8), 3071-3081. [Link]
- Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. *Anais da Academia Brasileira de Ciências*, 93(suppl 3), e20200997. [Link]
- Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of *Aspergillus flavus*. *SciELO*. [Link]
- Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide.
- Böger, P. (2003). Chloroacetamide Herbicides.
- Murtaza, S., et al. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives.
- Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione derivatives. *Archives of Applied Science Research*, 3(5), 540-548. [Link]
- Li, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. *Oncology Letters*, 21(6), 469. [Link]
- Tasić, T., et al. (2024).
- Ferreira, E. S., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of *Aspergillus flavus*.

- Ferreira, E. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant *Candida* spp. *Revista do Instituto de Medicina Tropical de São Paulo*, 64, e19. [\[Link\]](#)
- Ferreira, E. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant *Candida* spp. *SciELO*. [\[Link\]](#)
- Wilson, A. A., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. *Nuclear Medicine and Biology*, 43(6), 330-339. [\[Link\]](#)
- Rai, S., & Lokhandwala, S. (2013). Antibacterial activity of N-chloro aryl acetamide derivatives.
- de Farias, B. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against *Klebsiella pneumoniae* and In Vitro Toxicity Analysis. *Antibiotics*, 9(9), 560. [\[Link\]](#)
- Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. *Journal of Pesticide Science*, 28(3), 324-329. [\[Link\]](#)
- Kumar, S., et al. (2016). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. *Journal of the Serbian Chemical Society*, 81(11), 1277-1291. [\[Link\]](#)
- Al-Ostoot, F. H., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. *Future Journal of Pharmaceutical Sciences*, 7(1), 223. [\[Link\]](#)
- ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines.
- Abbas, A., et al. (2023). Sulfamate Acetamides as Self-Immolate Electrophiles for Covalent Ligand-Directed Release Chemistry.
- Park, S. E., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. *Bioorganic & Medicinal Chemistry Letters*, 26(8), 1962-1965. [\[Link\]](#)
- van der Wijk, T., et al. (2021). Structure Activity Relationship of N-Substituted Phenylhydropyrazolones Against *Trypanosoma cruzi* Amastigotes. *Frontiers in Chemistry*, 9, 658826. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.info [ijpsr.info]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant *Candida* spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against *Klebsiella pneumoniae* and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]

- 21. scilit.com [scilit.com]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [potential biological activities of N-substituted chloroacetamides]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174213#potential-biological-activities-of-n-substituted-chloroacetamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com